molecular formula C₂₁H₁₆D₈ClN₃O₂S B1155340 9-Chloro Quetiapine-D8

9-Chloro Quetiapine-D8

Cat. No.: B1155340
M. Wt: 426
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro Quetiapine-D8 is a deuterated, stable isotope-labeled analog of a Quetiapine derivative, specifically designed for use as an internal standard in quantitative bioanalysis. Its primary research application is in the development and validation of sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise measurement of Quetiapine and its active metabolite, norquetiapine, in biological matrices such as plasma . The incorporation of eight deuterium atoms provides a predictable mass shift from the endogenous analyte, minimizing ionization matrix effects and enabling highly accurate and reliable pharmacokinetic profiling. Quetiapine is an atypical antipsychotic whose therapeutic activity is mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5HT2) receptor antagonism . Research into its pharmacokinetics is crucial, as its antidepressive effects are considered to be mediated by its active metabolite, norquetiapine . Using a structurally matched, stable isotope-labeled internal standard like this compound is critical for mitigating analytical variability during sample preparation and analysis, ensuring the high data integrity required for clinical pharmacokinetic studies, therapeutic drug monitoring, and advanced metabolic investigations . This compound is an essential tool for researchers aiming to achieve robust and reproducible results in their analytical workflows.

Properties

Molecular Formula

C₂₁H₁₆D₈ClN₃O₂S

Molecular Weight

426

Synonyms

2-[2-[4-(9-Chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-D8

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of 9 Chloro Quetiapine D8

General Principles of Deuteration Strategies in Organic Synthesis

Deuteration, the replacement of a hydrogen atom (protium) with its stable, heavy isotope deuterium (B1214612), is a specialized field within organic synthesis. scielo.org.mx This substitution leverages the mass difference between the two isotopes, which results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength is the basis for the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs more slowly than that of a C-H bond, a principle often exploited to enhance the metabolic stability of pharmaceuticals. nih.govisotope.com

Achieving site-specific deuteration is paramount to creating precisely labeled molecules for research. nih.gov General strategies can be broadly categorized into two main approaches: direct hydrogen isotope exchange (HIE) and the use of deuterated building blocks in a synthetic route.

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of C-H bonds with C-D bonds on a pre-existing molecular scaffold. acs.org HIE reactions are often catalyzed by transition metals, such as iridium or palladium, and use deuterium sources like deuterium gas (D₂) or heavy water (D₂O). acs.orgmdpi.com While HIE offers an efficient, late-stage method for isotope incorporation, controlling regioselectivity to target specific positions without labeling others can be challenging. acs.org

Synthetic Construction with Labeled Reagents: A more precise but often more labor-intensive approach is to build the target molecule from smaller, pre-deuterated starting materials or reagents. google.com This bottom-up strategy provides excellent control over the location and number of deuterium atoms incorporated. Common deuterated reagents include deuterated solvents, deuterated reducing agents (e.g., sodium borodeuteride), and deuterated alkylating agents. acs.org

Synthesizing deuterated versions of complex molecules like 9-Chloro Quetiapine-D8 is not without its difficulties. musechem.com A primary challenge is achieving high levels of deuterium incorporation at the desired positions while avoiding isotopic scrambling, where deuterium appears at unintended sites. nih.gov

Key challenges include:

Isotopic Purity: Ensuring that the final product has a very high percentage of deuterium at the specified positions, with minimal presence of the non-deuterated (protium) version or under-deuterated species. nih.gov

Cost and Availability of Starting Materials: Deuterated reagents and starting materials are often significantly more expensive than their standard hydrogen-containing counterparts, which can be a limiting factor, especially for large-scale synthesis. scripps.edu

Reaction Conditions: Harsh reaction conditions can sometimes lead to a loss of the deuterium label (H/D back-exchange) or decomposition of the complex molecular structure.

Analytical Characterization: Verifying the exact location and extent of deuteration requires sophisticated analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ²H NMR) spectroscopy and high-resolution Mass Spectrometry. mdpi.com

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondSignificance in Synthesis
Bond Energy WeakerStronger (by ~1.2-1.5 kcal/mol) nih.govSlower cleavage rate (Kinetic Isotope Effect) can improve metabolic stability. nih.gov
Vibrational Frequency HigherLowerDetectable by Infrared (IR) Spectroscopy, allowing for analytical confirmation. wikipedia.org
Atomic Mass ~1 amu~2 amuEnables separation and detection by Mass Spectrometry. wikipedia.org

Proposed Synthetic Pathways for this compound

The synthesis would logically involve the coupling of two key precursor molecules: a chlorinated dibenzothiazepine core and a deuterated piperazine (B1678402) side chain.

Chlorinated Dibenzothiazepine Core: The synthesis would begin with a dibenzo[b,f] mdpi.commusechem.comthiazepine structure chlorinated at the 9-position. A plausible precursor is 9-chloro-11-chlorodibenzo[b,f] mdpi.commusechem.comthiazepine . This intermediate can be synthesized from a corresponding lactam, dibenzo[b,f] mdpi.commusechem.comthiazepin-11(10H)-one, which is then chlorinated at the 11-position using an agent like phosphorus oxychloride (POCl₃) to make it reactive for nucleophilic substitution. newdrugapprovals.orggoogle.com The chlorine at the 9-position would need to be incorporated earlier in the synthesis of the dibenzothiazepinone ring system itself.

Deuterated Side Chain: The "D8" portion of the molecule is contained within the 2-(2-hydroxyethoxy)ethylpiperazine moiety. The most direct approach would be to use a fully deuterated version of the alkylating agent, such as 1-(2-(2-chloroethoxy)ethyl-D8)piperazine or by reacting piperazine with 2-(2-chloroethoxy)ethanol-D8 . Synthesizing these deuterated building blocks would be a critical step, likely involving the use of deuterated ethylene (B1197577) glycol or related starting materials.

The key reaction step is the nucleophilic substitution to connect the dibenzothiazepine core with the deuterated piperazine side chain. newdrugapprovals.org

Reaction Type: N-alkylation of the piperazine ring with the reactive 11-chloro position of the dibenzothiazepine core.

Reagents:

9-chloro-11-chlorodibenzo[b,f] mdpi.commusechem.comthiazepine

1-(2-(2-Hydroxyethoxy)ethyl-D8)piperazine (or a suitable precursor that is subsequently deuterated)

A base to neutralize the HCl byproduct, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). google.com

Solvents: High-boiling inert solvents like toluene, xylene, or N-methyl pyrrolidone are typically used for this type of condensation reaction. chemmethod.com

Catalysts: The reaction can be accelerated by the addition of a catalyst like sodium iodide (NaI) or a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), which can enhance the rate of nucleophilic substitution. google.com

Optimization of the reaction would involve carefully controlling the temperature (typically elevated to reflux) and reaction time to ensure complete coupling without causing degradation or isotopic scrambling. google.com Maintaining an inert atmosphere (e.g., under nitrogen or argon) would be crucial to prevent side reactions.

After the reaction is complete, a multi-step purification process is necessary to isolate this compound with high chemical and isotopic purity.

Initial Workup: The reaction mixture would first undergo a standard aqueous workup to remove inorganic salts and other water-soluble impurities. This involves extraction with an organic solvent.

Chromatography: The primary method for purifying the crude product would be column chromatography on silica (B1680970) gel. A gradient of solvents would be used to separate the desired deuterated product from unreacted starting materials, non-deuterated analogs, and other byproducts.

Crystallization: The final step to achieve high purity is often crystallization from a suitable solvent system. This process not only removes chemical impurities but can also help enrich the desired, fully deuterated compound.

Confirmation of the final product's identity and purity is essential. A combination of analytical methods would be employed:

Mass Spectrometry (MS): To confirm the correct molecular weight, which will be 8 mass units higher than the non-deuterated analog, confirming the incorporation of eight deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show the absence of signals in the ethoxyethyl region of the side chain, confirming the location of the deuterium labels. mdpi.com

²H NMR would show signals corresponding to the positions of the deuterium atoms, providing definitive proof of their location. mdpi.com

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.

Assessment of Isotopic Purity and Labeling Efficiency

The successful synthesis of an isotopically labeled compound such as this compound is contingent upon a rigorous assessment of its isotopic purity and the efficiency of the deuterium incorporation. This verification process is critical to ensure the reliability of the compound for its intended application, typically as an internal standard in quantitative mass spectrometry-based analyses. The assessment confirms the identity of the labeled compound and quantifies the extent of deuterium enrichment, while also identifying the presence of any unlabeled or partially labeled species.

Analytical Techniques for Deuterium Content Determination

Several advanced analytical techniques are employed to confirm the presence and location of deuterium atoms within the this compound molecule. The primary methods for this qualitative and semi-quantitative assessment are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of deuterated compounds. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecule with high precision, HRMS can easily distinguish between the unlabeled 9-Chloro Quetiapine and its D8 isotopologue due to the mass difference imparted by the eight deuterium atoms.

Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate analysis. almacgroup.com Techniques such as Electrospray Ionization (ESI)-HRMS offer a rapid and highly sensitive method for characterizing isotopic purity with very low sample consumption. nih.gov When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UPLC), it is possible to separate the main compound from any impurities before mass analysis, ensuring that the isotopic distribution is determined for the correct molecule. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is highly effective for verifying the success of deuteration. wikipedia.org Two main approaches are used:

Proton NMR (¹H NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished. This provides strong evidence that the labeling reaction has occurred at the intended positions.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show signals corresponding to the chemical environments of the incorporated deuterium atoms, confirming their presence in the molecule. wikipedia.org While deuterium NMR generally has lower resolution and sensitivity compared to proton NMR, it is an invaluable tool for verifying the effectiveness of chemical deuteration. wikipedia.orghuji.ac.il

Molecular Rotational Resonance (MRR) Spectroscopy

A more advanced technique, Molecular Rotational Resonance (MRR) spectroscopy, has proven to be a powerful tool for measuring the isotopic purity of deuterated compounds. acs.org It provides a complete description of the isotopic composition by identifying the unique rotational spectrum of each distinct isotopomer in a mixture, offering a level of detail that can surpass traditional NMR and MS methods. acs.org

Table 1: Comparison of Analytical Techniques for Deuterium Content Determination

Technique Principle of Operation Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, differentiating molecules based on their mass. High sensitivity, low sample consumption, provides molecular weight information. nih.gov Does not typically provide information on the specific location of the label without fragmentation analysis.
¹H NMR Spectroscopy Measures the resonance of hydrogen-1 nuclei in a magnetic field. High resolution, provides detailed structural information, confirms the absence of protons at labeled sites. Indirect method for deuterium detection.
²H NMR Spectroscopy Directly measures the resonance of deuterium nuclei in a magnetic field. Directly confirms the presence of deuterium, can be used to verify the effectiveness of deuteration. wikipedia.orghuji.ac.il Lower sensitivity and resolution compared to ¹H NMR. wikipedia.org

| MRR Spectroscopy | Measures the rotational transitions of molecules in the gas phase. | Provides a complete description of isotopic composition, including structural identity and percent composition of each isotopomer. acs.org | Requires the sample to be in the gas phase, more specialized instrumentation. |

Quantitative Analysis of Isotopic Enrichment

Quantitative analysis is performed to determine the isotopic enrichment, which is the percentage of the deuterated compound relative to all isotopic variants (including unlabeled and partially labeled species).

Mass Spectrometry-Based Quantification

Mass spectrometry is the primary method for quantifying isotopic enrichment. The analysis involves examining the isotopic cluster of the molecular ion in the mass spectrum. For this compound, a series of peaks will be observed corresponding to the unlabeled compound (D₀) and the various deuterated species up to the fully labeled compound (D₈).

The isotopic purity is calculated by comparing the relative intensities or peak areas of these isotopolog ions. nih.gov A unified equation can be used for the calculation of isotopic purity for compounds labeled with various isotopes, including deuterium. researchgate.net It is crucial to correct for the natural abundance of other isotopes (e.g., ¹³C, ³⁴S) that contribute to the peaks in the isotopic cluster to avoid erroneous results. almacgroup.com The high resolution afforded by modern mass spectrometers helps to reduce the overlap between neighboring isotopic peaks, leading to more accurate quantification. almacgroup.com

NMR-Based Quantification

Quantitative NMR (qNMR) can also be utilized to assess isotopic enrichment. By integrating the signals in a ²H NMR spectrum and comparing them to a known internal standard, it is possible to quantify the amount of deuterium present in the sample. Similarly, in the ¹H NMR spectrum, the reduction in the integral of a specific proton signal relative to a non-labeled portion of the molecule or an internal standard can be used to calculate the percentage of deuteration at that site. researchgate.net For accurate quantification using NMR, it is important to ensure sufficient relaxation delays between pulses to allow for complete signal recovery. huji.ac.il

Table 2: Hypothetical Mass Spectrometry Data for Isotopic Enrichment Calculation of this compound

Isotopologue Theoretical Mass (Da) Observed Relative Abundance (%) Corrected Relative Abundance (%)
D₀ (Unlabeled) 417.1278 0.5 0.4
D₁ 418.1341 0.2 0.2
D₂ 419.1404 0.1 0.1
D₃ 420.1466 0.1 0.1
D₄ 421.1529 0.2 0.2
D₅ 422.1592 0.4 0.4
D₆ 423.1654 1.0 1.0
D₇ 424.1717 2.5 2.5

Note: Data is hypothetical and for illustrative purposes. Corrected abundance accounts for the removal of natural isotopic contributions from other elements.

The isotopic enrichment would be calculated from the corrected relative abundance of the D₈ peak as a percentage of the sum of all corrected isotopologue abundances. In this example, the isotopic enrichment is approximately 95.1%.

Advanced Analytical Characterization of 9 Chloro Quetiapine D8

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 9-Chloro Quetiapine-D8. Through various MS techniques, a comprehensive profile of the molecule is established.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This allows for the determination of the elemental composition with a high degree of confidence. The molecular formula for 9-Chloro Quetiapine is C₂₁H₂₄ClN₃O₂S nih.govsimsonpharma.comcookechem.com. The D8 variant, with deuterium (B1214612) atoms typically located on the piperazine (B1678402) ring, has the molecular formula C₂₁H₁₆D₈ClN₃O₂S. The theoretical exact mass of the [M+H]⁺ ion is calculated based on the most abundant isotopes of its constituent elements. This experimentally determined accurate mass is then compared to the theoretical value, with minimal deviation expected, thus confirming the elemental formula.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₁H₁₆D₈ClN₃O₂S
Theoretical m/z ([M+H]⁺) 426.1781
Observed m/z ([M+H]⁺) 426.1775

Note: The Observed m/z and Mass Accuracy are hypothetical values for illustrative purposes.

Isotope Ratio Mass Spectrometry for Deuterium Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that can be used to determine the isotopic enrichment of a sample with high precision. While not providing structural information, IRMS is crucial for quantifying the abundance of deuterium in this compound. The analysis measures the ratio of deuterium to hydrogen (D/H) in the sample. This information is vital for confirming that the isotopic labeling meets the required specifications for its intended use as an internal standard, ensuring the accuracy of quantitative analyses nih.govclearsynth.com. The results would be expected to show a significantly high incorporation of deuterium, confirming the "D8" designation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Integrity and Deuterium Impact

¹H-NMR spectroscopy provides information on the number and environment of protons in a molecule. In the case of this compound, the most significant feature of the ¹H-NMR spectrum is the absence of signals corresponding to the protons on the piperazine ring, as they have been replaced by deuterium atoms veeprho.comcaymanchem.com. The expected chemical shifts for the remaining protons on the aromatic rings and the ethoxyethanol side chain would be consistent with the structure of 9-Chloro Quetiapine blogspot.comresearchgate.netresearchgate.netchemicalbook.com. The integration of the remaining signals would also be consistent with the number of protons in those parts of the molecule. This selective disappearance of signals is conclusive evidence for the location of the isotopic labels.

Table 3: Comparative ¹H-NMR Chemical Shifts (δ, ppm)

Proton Assignment Quetiapine (Typical) This compound (Expected)
Aromatic Protons 6.8 - 7.4 Present
Piperazine Protons ~3.2 - 3.7 Absent

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Verification

Table 4: Expected ¹³C-NMR Observations for this compound

Carbon Assignment Expected Chemical Shift Range (ppm) Expected Multiplicity
Aromatic Carbons 120 - 150 Singlet
Piperazine Carbons ~45 - 55 Multiplet (due to C-D coupling)

Note: Chemical shift ranges are typical and may vary.

Deuterium Nuclear Magnetic Resonance (²H-NMR) for Direct Deuterium Observation

Deuterium Nuclear Magnetic Resonance (²H-NMR or D-NMR) spectroscopy is a powerful and direct method for the characterization of deuterium-labeled compounds such as this compound. Unlike proton NMR (¹H-NMR), which would show the absence of signals at the sites of deuteration, ²H-NMR directly observes the deuterium nuclei. This provides unequivocal proof of the presence and location of the deuterium atoms within the molecular structure.

The key advantages of employing ²H-NMR in the analysis of this compound include:

Confirmation of Isotopic Labeling: It provides direct evidence of successful deuterium incorporation.

Localization of Deuterium Atoms: The chemical shifts in the ²H-NMR spectrum correspond to those in the ¹H-NMR spectrum, allowing for the precise assignment of the deuterium labels to specific positions on the molecule. For this compound, signals would be expected in the region corresponding to the ethoxyethanol side chain.

Assessment of Isotopic Purity: The integration of the signals in the ²H-NMR spectrum can be used to determine the degree of deuteration at each labeled site.

The acquisition of a ²H-NMR spectrum involves irradiating the sample with radiofrequency pulses at the resonance frequency of deuterium. The resulting spectrum would display peaks corresponding to each chemically distinct deuterium atom. For this compound, where the eight deuterium atoms are located on the terminal ethoxyethanol group, the spectrum would be relatively simple, aiding in a clear confirmation of the isotopic labeling pattern.

Chromatographic Techniques for Purity and Identity Verification

Chromatographic methods are indispensable for assessing the chemical purity of pharmaceutical compounds and for verifying their identity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Developing a robust HPLC method is fundamental for separating this compound from its unlabeled analog, potential precursors, and other related impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

Method development would focus on optimizing several key parameters to achieve adequate separation (resolution), peak shape, and sensitivity. These parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Given the structural similarity to Quetiapine, established methods for the parent drug and its impurities serve as an excellent starting point. japsonline.comnih.govrasayanjournal.co.in

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium (B1175870) Acetate in Water
Mobile Phase B Acetonitrile (B52724)
Gradient A time-based gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 220 nm

| Injection Volume | 10 µL |

This method would be validated according to International Conference on Harmonization (ICH) guidelines to ensure its selectivity, linearity, accuracy, and precision for routine quality control. japsonline.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in substantially higher separation efficiency, improved resolution, and significantly shorter analysis times. nih.govmdpi.com For the analysis of this compound, a UPLC method would offer a faster and more sensitive approach for purity assessment.

The primary advantages of UPLC include:

Increased Resolution: Better separation of closely eluting impurities.

Faster Run Times: Analysis can often be completed in a fraction of the time required for HPLC, increasing sample throughput. nih.govmdpi.com

Higher Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved detection limits.

A UPLC method would be developed by adapting an existing HPLC method to the requirements of the UPLC system, which operates at higher pressures.

Table 2: Representative UPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 RRHD (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Triethylamine in Water (pH 7.2)
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient A rapid gradient elution
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection UV at 252 nm

| Injection Volume | 2 µL |

The stability-indicating capability of such a method would be established through forced degradation studies to ensure that all potential degradation products are effectively separated from the main compound peak. nih.govmdpi.com

Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of spectroscopic methods, provide the most comprehensive characterization of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for the identity confirmation of this compound. By coupling an HPLC or UPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting compound, providing definitive molecular weight information. upce.czoup.comnih.gov

For this compound, LC-MS analysis would be used to:

Confirm Molecular Weight: The measured mass would correspond to the theoretical mass of the deuterated and chlorinated molecule.

Distinguish from Analogs: The mass difference clearly distinguishes it from unlabeled 9-Chloro Quetiapine and Quetiapine itself.

Identify Impurities: The masses of any co-eluting impurities can be determined, aiding in their structural elucidation. ingentaconnect.comresearchgate.net

Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze its constituent parts, providing structural confirmation. The transition of the precursor ion to a specific product ion is monitored for highly selective quantification. oup.comnih.gov

Table 3: Expected Mass-to-Charge Ratios for Related Compounds in Positive Ion Mode

Compound Molecular Formula Exact Mass Expected [M+H]⁺ (m/z)
Quetiapine C₂₁H₂₅N₃O₂S 383.17 384.17
9-Chloro Quetiapine C₂₁H₂₄ClN₃O₂S 417.13 418.13

| This compound | C₂₁H₁₆D₈ClN₃O₂S | 425.18 | 426.18 |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, technique that provides complete NMR spectra of compounds as they elute from the LC column. This would allow for the unambiguous structural confirmation of this compound and any isolated impurities without the need for offline fraction collection and preparation.

Application of 9 Chloro Quetiapine D8 in Quantitative Analytical Method Development

Role as an Internal Standard in Quantitative Bioanalytical Assays

In the realm of quantitative bioanalytical chemistry, particularly in pharmacokinetic and toxicokinetic studies, the use of a suitable internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard for quantitative analysis using mass spectrometry.

9-Chloro Quetiapine-D8, as a deuterated analog of a potential Quetiapine impurity or metabolite, is designed to serve as an excellent internal standard for the quantification of its non-deuterated counterpart and Quetiapine itself. The key advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This similarity ensures that any variations encountered during sample extraction, handling, and injection, as well as matrix effects in the ion source of the mass spectrometer, affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively compensated for, leading to highly reliable quantitative data.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before analysis. This standard is chemically identical to the analyte but has a different isotopic composition, making it distinguishable by a mass spectrometer.

The fundamental principle of IDMS is the determination of the analyte concentration based on the change in the isotopic ratio of the analyte after the addition of the spike. Because the measurement is based on a ratio of two signals, it is inherently more robust and less susceptible to variations in sample preparation and instrument response compared to external calibration methods. The accuracy of IDMS is directly linked to the accuracy of the mass of the spike added and the measurement of the isotope ratio.

In the context of using this compound as an internal standard for the analysis of Quetiapine or its chloro-derivative, a known quantity of this compound would be added to the biological matrix (e.g., plasma, urine) at the beginning of the sample preparation process. Following extraction and chromatographic separation, the mass spectrometer would simultaneously monitor a specific mass transition for the analyte and a corresponding, but distinct, mass transition for the deuterated internal standard. The ratio of their peak areas is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for the quantitative determination of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. The development of a robust LC-MS/MS method for Quetiapine and its related compounds using this compound as an internal standard would involve several critical steps:

Optimization of Mass Spectrometric Parameters: This involves tuning the mass spectrometer to achieve the most sensitive and specific detection of both the analyte and the internal standard. For Quetiapine and this compound, this would typically be done in positive electrospray ionization (ESI+) mode. The precursor ions ([M+H]+) and the most abundant and stable product ions for each compound would be identified to establish the specific multiple reaction monitoring (MRM) transitions.

Chromatographic Separation: A suitable liquid chromatography method would be developed to separate Quetiapine and its metabolites from endogenous matrix components and from each other. This is crucial to minimize ion suppression or enhancement (matrix effects). Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for this purpose. The gradient elution program is optimized to achieve sharp peaks and adequate separation within a reasonable run time.

Sample Preparation: An efficient and reproducible sample preparation method is essential to extract the analytes from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix. The internal standard, this compound, is added at the initial stage of this process to compensate for any variability.

Analytical Method Validation Parameters for Deuterated Standards

For a bioanalytical method to be considered reliable for regulatory submissions, it must undergo a thorough validation process. The use of a deuterated internal standard like this compound is a key component of this validation.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of an LC-MS/MS assay for Quetiapine using this compound, specificity and selectivity would be assessed by:

Analyzing blank biological matrix samples from multiple sources: This is to ensure that no endogenous components interfere with the detection of either Quetiapine or this compound at their respective retention times and MRM transitions.

Testing for cross-talk: This involves analyzing samples containing only Quetiapine and samples containing only this compound to ensure that the signal from one compound does not contribute to the signal of the other. The mass difference due to the deuterium (B1214612) labeling should provide sufficient resolution in the mass spectrometer to prevent this.

Evaluating potential interference from metabolites and co-administered drugs: The method should be able to distinguish Quetiapine from its known metabolites and any other drugs that might be present in the patient samples.

Hypothetical Data Table for Specificity and Selectivity

Sample Type Analyte (Quetiapine) Response at RT Internal Standard (this compound) Response at RT Interference Observed
Blank Plasma (n=6)< LLOQ< LLOQNo
Blank Plasma + IS< LLOQExpected ResponseNo
Blank Plasma + Analyte (LLOQ)Expected Response< LLOQNo
Sample with Metabolite MixNo significant peak at analyte RTNo significant peak at IS RTNo
Sample with Co-administered DrugsNo significant peak at analyte RTNo significant peak at IS RTNo
RT = Retention Time; LLOQ = Lower Limit of Quantification

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To determine the linearity for the quantification of Quetiapine using this compound:

A series of calibration standards are prepared by spiking blank biological matrix with known concentrations of Quetiapine.

A constant amount of this compound is added to each standard.

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

The curve is typically fitted with a linear regression model, and the coefficient of determination (r²) should be close to 1.000.

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Hypothetical Data Table for Linearity and Calibration Range

Nominal Concentration (ng/mL) Calculated Concentration (Mean, n=3) Accuracy (%) Precision (%RSD)
1 (LLOQ)0.9898.05.2
55.05101.03.8
2019.899.02.5
100101.2101.21.9
500495.599.12.1
1000 (ULOQ)1005100.52.8
Regression Equation: y = 0.0123x + 0.0005; r² = 0.9995

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample, while accuracy refers to the closeness of the mean test results obtained by the method to the true value.

To assess precision and accuracy, quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples are analyzed in multiple replicates on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration. Regulatory guidelines typically require the precision to be within 15% (20% at the LLOQ) and the accuracy to be within ±15% (±20% at the LLOQ).

Hypothetical Data Table for Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Inter-day (n=18)
Mean Conc. (ng/mL) Accuracy (%) Precision (%RSD) Mean Conc. (ng/mL)
Low32.9598.34.52.98
Medium8081.2101.53.180.5
High800790.498.82.7795.2

Robustness and Ruggedness Testing for Method Transferability

In the development of quantitative analytical methods, establishing the robustness and ruggedness of the method is a critical step to ensure its reliability and suitability for transfer between different laboratories, analysts, and instruments. For methods employing this compound, which typically serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, these tests are fundamental. scispace.comnih.govtexilajournal.com A SIL-IS is chosen to mimic the analytical behavior of the analyte, in this case, likely Quetiapine or a related analogue, thereby compensating for variability during sample processing and analysis. nih.govresearchgate.net

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Ruggedness, on the other hand, assesses the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. While no specific robustness and ruggedness data for a method using this compound is publicly available, this section will detail the typical parameters evaluated and present illustrative data to demonstrate the process.

Detailed Research Findings

The primary goal of robustness testing for an LC-MS/MS method utilizing this compound would be to challenge the chromatographic and mass spectrometric parameters that could potentially influence the method's performance. The response ratio of the analyte to the internal standard is the key metric evaluated.

Key chromatographic parameters that are typically varied during robustness testing include:

Column Temperature: Variations in the column oven temperature (e.g., ± 5°C) are assessed to determine their impact on the retention time and peak shape of both the analyte and this compound.

Mobile Phase Composition: The percentage of organic solvent in the mobile phase is slightly altered (e.g., ± 2%) to check for any significant shifts in retention time or resolution from interfering peaks.

Mobile Phase pH: For methods using a buffer in the mobile phase, the pH is adjusted (e.g., ± 0.2 units) to evaluate the effect on the ionization and retention of the compounds.

For ruggedness testing, the method would be performed by different analysts, on different days, and using different LC-MS/MS systems (if available) to ensure the method's reproducibility.

The acceptance criteria for both robustness and ruggedness testing are typically that the percent relative standard deviation (%RSD) of the quality control (QC) samples, analyzed under the varied conditions, should be within predefined limits (e.g., ≤ 15%).

Illustrative Data Tables

The following data tables are provided as examples of what the results of robustness and ruggedness testing might look like for a hypothetical LC-MS/MS method for the quantification of an analyte using this compound as an internal standard.

Table 1: Illustrative Robustness Testing Data

Parameter VariedVariationLow QC (5 ng/mL) Mean Concentration (n=3)%RSDHigh QC (500 ng/mL) Mean Concentration (n=3)%RSD
Column Temperature 35°C5.13.24952.5
45°C4.94.15052.8
Mobile Phase Composition -2% Organic5.23.54903.1
+2% Organic4.83.85102.9
Mobile Phase pH 3.35.02.95022.6
3.75.13.14982.7
Flow Rate 0.45 mL/min4.94.54933.5
0.55 mL/min5.34.25073.3

In this illustrative table, the mean concentrations and %RSD for low and high QC samples remain within acceptable limits despite the deliberate variations in the method parameters, indicating a robust method.

Table 2: Illustrative Ruggedness Testing Data

ConditionAnalystInstrumentLow QC (5 ng/mL) Mean Concentration (n=6)%RSDHigh QC (500 ng/mL) Mean Concentration (n=6)%RSD
Day 1 Analyst 1Instrument A5.055.14994.5
Day 2 Analyst 2Instrument B5.155.85085.2

The data in this example table demonstrates that the method provides consistent and reproducible results when performed by different analysts on different instruments on separate days, confirming the method's ruggedness.

Successful completion of these tests provides a high degree of confidence that the analytical method is reliable and can be successfully transferred to other laboratories for routine use without significant deviations in performance. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving this level of robustness and ruggedness, as it effectively corrects for minor variations that may occur during the analytical process. nih.gov

Mechanistic in Vitro Metabolic Studies Involving 9 Chloro Quetiapine D8

Utilization of 9-Chloro Quetiapine-D8 for Elucidating Metabolic Pathways

This compound, a deuterated analog of 9-Chloro Quetiapine, serves as a powerful probe in metabolic studies. Its chemical properties are nearly identical to the parent compound, but its increased mass allows it to be distinguished and tracked using mass spectrometry. This distinction is fundamental for clarifying complex metabolic networks.

In vitro systems that model human drug metabolism are essential for preclinical assessment. researchgate.net Human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), are widely used to determine the kinetics of drug metabolism. nih.govnih.gov Recombinant enzyme systems, which express a single specific enzyme (e.g., a particular CYP isoform), allow for the precise study of that enzyme's contribution to a drug's metabolism. nih.govresearchgate.net

In these assays, this compound is typically used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. By adding a known quantity of the deuterated compound to the experimental samples, precise quantification of the non-deuterated parent drug and its metabolites can be achieved, correcting for variations in sample preparation and instrument response. This allows for the accurate determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively.

Table 1: Hypothetical Enzyme Kinetic Parameters for a Major Metabolite of 9-Chloro Quetiapine in Different In Vitro Systems This table presents illustrative data to demonstrate the type of results obtained from in vitro enzyme kinetic studies.

In Vitro SystemEnzymeKₘ (µM)Vₘₐₓ (pmol/min/mg protein)Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein)
Human Liver MicrosomesMixed CYPs2550020
Recombinant SystemCYP3A42245020.5
Recombinant SystemCYP2D61501000.67

Identification and Structural Characterization of In Vitro Metabolites Using Deuterated Probes

Identifying metabolites is crucial for understanding a drug's clearance mechanisms and assessing the potential for pharmacologically active or toxic byproducts. chromatographyonline.comresearchgate.net Using a deuterated probe like this compound alongside the non-deuterated parent compound in microsomal incubations greatly simplifies this process. nih.gov

When analyzed by mass spectrometry, metabolites derived from the non-deuterated drug will appear at a specific mass-to-charge ratio (m/z). The corresponding metabolites formed from this compound will appear at a higher m/z, with the mass difference indicating how many deuterium (B1214612) atoms remain on the metabolic fragment. This creates a characteristic "doublet" signal in the mass spectrum, which is a definitive marker of a drug-related compound, distinguishing it from endogenous matrix components. nih.gov This technique, often called "metabolite hunting" or "stable isotope trapping," accelerates the identification of metabolic soft spots on the molecule. chromatographyonline.comresearchgate.net

The cytochrome P450 superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. mdpi.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19) are responsible for a drug's metabolism is critical for predicting drug-drug interactions. nih.govmdpi.com Studies on quetiapine, a structurally related compound, have shown that CYP3A4 is the primary enzyme involved in its metabolism, with a minor role played by CYP2D6. nih.govnih.gov

Two primary in vitro methods are used to determine which enzymes metabolize a compound like 9-Chloro Quetiapine:

Recombinant Human CYPs: The deuterated compound is incubated individually with a panel of recombinant human CYP enzymes. nih.gov The formation of metabolites by specific enzymes directly confirms their role in the biotransformation pathway. researchgate.net

Chemical Inhibition Studies: The compound is incubated in human liver microsomes, which contain a mixture of CYPs, in the presence and absence of potent and selective inhibitors for specific CYP isoforms. semanticscholar.org For example, ketoconazole (B1673606) is a strong inhibitor of CYP3A4, while quinidine (B1679956) is a selective inhibitor of CYP2D6. researchgate.netnih.gov A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme. researchgate.net

Investigation of Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Stability

Deuterating a drug molecule at a site of metabolism can alter its metabolic rate. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), provides valuable information about reaction mechanisms and can be leveraged to improve a drug's pharmacokinetic profile. ingenza.com

The DKIE arises from the difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break than a C-H bond. Many Phase I metabolic reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step of the reaction.

When a deuterium atom is substituted for a hydrogen atom at a metabolic "soft spot," the enzymatic reaction at that position slows down because of the higher activation energy required to break the C-D bond. acs.org This slowing of the reaction rate is the primary kinetic isotope effect. The practical consequence is often a reduction in the rate of metabolic clearance, which can lead to increased metabolic stability and a longer half-life for the deuterated compound compared to its non-deuterated counterpart. ingenza.comnih.gov

An experiment to measure the DKIE on the metabolic stability of this compound would typically involve a parallel incubation design.

The experimental setup would be as follows:

Incubation: The non-deuterated 9-Chloro Quetiapine and the deuterated this compound are incubated separately under identical conditions in a metabolically active system, such as human liver microsomes, with an NADPH-regenerating system to support CYP activity.

Time Course Analysis: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes). The metabolic reaction in these aliquots is immediately stopped (quenched), typically by adding a cold organic solvent like acetonitrile (B52724).

Quantification: The concentration of the remaining parent compound (either the deuterated or non-deuterated version) in each aliquot is accurately measured using a validated LC-MS/MS method.

Data Analysis: The rate of disappearance of each compound is determined by plotting the natural logarithm of the remaining drug concentration against time. The slope of this line provides the rate constant for elimination. From this, key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

The magnitude of the DKIE is then calculated as the ratio of the intrinsic clearance of the non-deuterated compound to that of the deuterated compound (DKIE = CLᵢₙₜ,H / CLᵢₙₜ,D). A DKIE value greater than 1 indicates that deuteration has slowed the metabolism and improved metabolic stability.

Table 2: Hypothetical Comparison of Metabolic Stability for 9-Chloro Quetiapine and this compound in Human Liver Microsomes This table presents illustrative data from a hypothetical experiment designed to measure the Deuterium Kinetic Isotope Effect.

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
9-Chloro Quetiapine2824.8
This compound709.9
Calculated DKIE (CLᵢₙₜ,H / CLᵢₙₜ,D) 2.5

Role of 9 Chloro Quetiapine D8 in Impurity Profiling and Reference Standard Development

Comprehensive Impurity Profiling of Quetiapine and its Derivatives

Impurity profiling is the identification, and quantification of all potential impurities present in a pharmaceutical substance. synthinkchemicals.com These impurities can originate from various sources, including the manufacturing process (process-related impurities) or the chemical degradation of the API over time (degradation products). synthinkchemicals.comptfarm.pl A thorough understanding of a drug's impurity profile is a regulatory necessity and crucial for guaranteeing patient safety. cleanchemlab.compharmiweb.com

The synthesis of Quetiapine is a multi-step process that can lead to the formation of various process-related impurities. These can include unreacted starting materials, intermediates, and by-products from unintended side reactions. nih.govingentaconnect.com Additionally, Quetiapine's chemical structure is susceptible to degradation under various stress conditions such as exposure to acid, base, oxidation, heat, and light. nih.govresearchgate.net

Forced degradation studies are intentionally conducted to identify potential degradation products that could form during the shelf life of the drug product. nih.govwaters.com These studies help in developing stability-indicating analytical methods. nih.gov Research has identified several key impurities and degradation products associated with Quetiapine Fumarate. nih.govingentaconnect.comakjournals.com

Common Process-Related Impurities:

Desethanol Quetiapine: Forms from the alkylation of an intermediate with 2-chloroethanol, an impurity that may be present in a raw material. ingentaconnect.comresearchgate.net

N-formyl piperazinyl thiazepine: Arises when the alkylation step is performed in N,N-dimethyl formamide. ingentaconnect.com

Ethyl Quetiapine: An impurity resulting from side reactions during synthesis. nih.govingentaconnect.com

1,4-bis[dibenzo[b,f] nih.govingentaconnect.comthiazepine-11-yl] piperazine (B1678402) (Dimer): A dimeric impurity formed during the manufacturing process. nih.govakjournals.com

11-piperazinyl-dibenzo [b,f] nih.govingentaconnect.comthiazepine: A known intermediate in the synthesis pathway. nih.govingentaconnect.com

Major Degradation Products:

Quetiapine Sulfoxide: A primary product of oxidative degradation. researchgate.netakjournals.com

Quetiapine N-Oxide: Another significant oxidative degradation product. researchgate.netakjournals.com

Hydroxy Quetiapine: An oxidative degradation impurity. researchgate.net

Hydrolytic Degradants: Quetiapine has been shown to degrade under both acidic and basic hydrolytic conditions, leading to the formation of specific, though often less characterized, products. nih.govresearchgate.net One degradant with a mass-to-charge ratio (m/z) of 402 has been identified under acid stress conditions. waters.com

Photodegradation Products: Exposure to light can lead to the formation of various photoproducts, with one major product identified as 2-[2-[4-(5-oxidodibenzo[b,f] nih.govingentaconnect.comthiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol. nih.govresearchgate.net

The table below summarizes some of the known process-related impurities and degradation products of Quetiapine.

Impurity NameTypeSource/Stress Condition
Desethanol QuetiapineProcess-RelatedImpurity in raw material ingentaconnect.comresearchgate.net
N-formyl piperazinyl thiazepineProcess-RelatedUse of DMF solvent ingentaconnect.com
Ethyl QuetiapineProcess-RelatedSynthetic by-product nih.govingentaconnect.com
Quetiapine DimerProcess-RelatedSynthetic by-product nih.govakjournals.com
Quetiapine SulfoxideDegradation ProductOxidation researchgate.netakjournals.com
Quetiapine N-OxideDegradation ProductOxidation researchgate.netakjournals.com
Acid Degradant (m/z 402)Degradation ProductAcid Hydrolysis waters.com
Photodegradation Product D1Degradation ProductUVC Irradiation researchgate.net

This table is not exhaustive but represents key impurities discussed in scientific literature.

Stable isotope-labeled compounds, such as 9-Chloro Quetiapine-D8, are powerful tools in modern analytical chemistry, particularly for methods involving mass spectrometry (MS). pharmaffiliates.comaptochem.com They are most commonly employed as internal standards in a technique known as isotope dilution mass spectrometry (IDMS), which is considered a gold standard for accurate quantification. cerilliant.com

An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. aptochem.com An ideal internal standard behaves almost identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. kcasbio.com Deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612), are ideal for this purpose. aptochem.comclearsynth.com They have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and have similar ionization efficiency in the mass spectrometer. aptochem.comkcasbio.com However, due to the mass difference between hydrogen and deuterium, they are easily differentiated by the mass spectrometer. aptochem.com

In the analysis of Quetiapine and its impurities, this compound would be added to the sample at a known concentration. Any variability during the analytical process, such as extraction losses or fluctuations in instrument response (matrix effects), will affect both the analyte (e.g., a Quetiapine impurity) and the deuterated internal standard to the same degree. kcasbio.comwisdomlib.org By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are cancelled out, leading to highly accurate and precise quantification. kcasbio.comclearsynth.com This makes this compound essential for the reliable quantification of low-level impurities, ensuring they remain within the strict limits set by regulatory bodies. cleanchemlab.com

Development and Certification of Pharmaceutical Reference Standards

Pharmaceutical reference standards are highly purified and well-characterized materials used as a benchmark for quality control testing. epichem.compharmaffiliates.com They are a fundamental requirement for the development and validation of analytical methods used to assess the identity, purity, and strength of pharmaceutical products. cleanchemlab.compharmiweb.com

The accuracy of any impurity analysis is directly dependent on the quality of the reference standards used. pharmiweb.comknorspharma.com High-purity reference standards for both the API and its known impurities are critical for several reasons:

Accurate Identification: Reference standards are used to confirm the identity of impurities in a sample by comparing their chromatographic retention times and/or mass spectra. cleanchemlab.com

Precise Quantification: They are used to create calibration curves to accurately determine the concentration of impurities in the drug substance or product. pharmiweb.com The purity of the standard is a critical factor in the accuracy of this quantification.

Method Validation: Reference standards are essential for validating analytical methods, proving their accuracy, precision, linearity, and specificity as required by guidelines from the International Council for Harmonisation (ICH). nih.govjapsonline.com

Regulatory Compliance: Regulatory agencies like the FDA and EMA require the use of well-characterized reference standards to ensure that impurities are controlled within safe limits. cleanchemlab.comknorspharma.com

Without high-purity, reliable reference standards, it would be impossible to ensure the consistency, safety, and efficacy of pharmaceutical products from batch to batch. pharmiweb.comknorspharma.com

For this compound to be used as a Certified Reference Material (CRM), it must undergo a rigorous qualification and characterization process to confirm its identity, purity, and concentration. cerilliant.com This process ensures the material is suitable for its intended use as a high-quality standard in quantitative analysis. epichem.com The characterization is documented in a comprehensive Certificate of Analysis (COA). cerilliant.comsupelco.com.tw

The qualification process typically involves a battery of analytical techniques to provide a complete profile of the material:

Analytical TechniquePurpose
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Confirms the molecular structure and isotopic labeling pattern. epichem.com
Mass Spectrometry (MS)Confirms the molecular weight and fragmentation pattern, verifying the structure and deuterium incorporation. epichem.com
Infrared (IR) SpectroscopyProvides a characteristic fingerprint of the molecule's functional groups. epichem.com
Purity Determination
High-Performance Liquid Chromatography (HPLC)Determines the chromatographic purity by separating the main compound from any related impurities. epichem.com
Content and Other Properties
Karl Fischer TitrationQuantifies the water content. epichem.com
Residual Solvent Analysis (by GC or NMR)Determines the amount of any remaining solvents from the synthesis process. epichem.com
Elemental Analysis (CHN)Confirms the elemental composition of the compound. epichem.com

Theoretical and Advanced Concepts in Deuterium Labeling for Pharmaceutical Research

Principles of Stable Isotope Chemistry in Pharmaceutical Applications

The use of stable isotopes, particularly deuterium (B1214612) (²H or D), has become a significant strategy in drug discovery and development. ingenza.comnih.gov Replacing hydrogen (¹H) with deuterium, its heavier, non-radioactive isotope, can modify a drug's properties in beneficial ways. nih.govnih.gov This substitution, while seemingly minor, introduces profound effects at the molecular level, primarily due to the mass difference between the two isotopes. ajchem-a.com

The foundational principle behind the utility of deuteration in pharmaceuticals is the kinetic isotope effect (KIE). portico.orgassumption.edu This effect arises from the fundamental differences in the properties of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond.

Bond Strength and Zero-Point Energy: A C-D bond is stronger than a C-H bond. nih.govresearchgate.net This increased strength is a quantum mechanical effect related to the zero-point vibrational energy of the bond. Due to its greater mass, a C-D bond has a lower vibrational frequency and consequently, a lower zero-point energy. portico.org This means more energy is required to cleave a C-D bond than a C-H bond. portico.orgyoutube.com

Impact on Metabolism: Many drug metabolism processes, particularly Phase 1 reactions mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step. nih.govnih.gov By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that site can be significantly slowed. ingenza.comnih.govnih.gov This can lead to an improved pharmacokinetic profile, including a longer drug half-life and increased systemic exposure. researchgate.netdataintelo.com In the case of 9-Chloro Quetiapine-D8, the eight deuterium atoms are typically placed on the piperazine (B1678402) ring, a known site of metabolic activity for Quetiapine. forensicresources.orglgcstandards.com This strategic deuteration is intended to attenuate metabolic breakdown.

Vibrational Frequencies: The substitution of hydrogen with the heavier deuterium isotope leads to lower vibrational frequencies for the corresponding molecular bonds. ajchem-a.comajchem-a.com This phenomenon is a direct consequence of the increased reduced mass of the vibrating system and can be observed using spectroscopic techniques like infrared (IR) spectroscopy. ajchem-a.com

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Consequence in Drug Molecules
Bond Strength WeakerStronger (6-10 times) researchgate.netIncreased stability of the deuterated molecule.
Zero-Point Energy HigherLower portico.orgHigher activation energy required for C-D bond cleavage.
Vibrational Frequency HigherLower portico.orgajchem-a.comAltered spectroscopic signature (e.g., IR, Raman).
Metabolic Cleavage Rate FasterSlower (Kinetic Isotope Effect) portico.orgassumption.eduReduced rate of metabolism, potentially improving pharmacokinetic profile. ingenza.com

Deuterium substitution can also have significant implications for the stereochemistry of a molecule. While deuterium and hydrogen are electronically similar, the physical presence of deuterium can be leveraged to influence molecular configuration.

One key application is the stabilization of chiral centers. assumption.edu For drug molecules that are prone to racemization (interconversion between enantiomers) in the body, site-specific deuteration can slow down this process. nih.gov If one enantiomer is significantly more active or has a better safety profile, preventing this interconversion can enhance the drug's therapeutic index. This is particularly relevant for chiral centers where the attached hydrogen is labile, such as those adjacent to a carbonyl group. Replacing this hydrogen with deuterium can hinder the keto-enol tautomerization that often leads to racemization. nih.gov

Future Perspectives on the Application of Deuterated Compounds in Drug Discovery and Development Research

The strategic use of deuterium is expanding beyond improving existing drugs into an integral part of the discovery process for new chemical entities. ingenza.comnih.gov The future of deuterated compounds like this compound is tied to advancements in analytical methods, a deeper understanding of metabolic pathways, and more efficient synthesis techniques.

The analysis and characterization of deuterated compounds are crucial for their development. While standard techniques are used, emerging methods offer greater precision and insight.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the exact mass of a deuterated molecule and determining the degree and location of deuterium incorporation. It allows researchers to differentiate between isotopologues with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are vital for characterizing deuterated compounds. dataintelo.comsimsonpharma.com While deuterium itself is NMR-active, its signals are distinct from proton (¹H) NMR. ¹H NMR can be used to confirm the absence of a signal at the site of deuteration, while ²H NMR can directly observe the deuterium atoms.

Molecular Rotational Resonance (MRR) Spectroscopy: This technique provides highly precise information about the three-dimensional structure of a molecule in the gas phase. It can unambiguously determine the location of isotopic substitution within a molecule, making it a powerful tool for quality control in the synthesis of site-specifically deuterated compounds. brightspec.com

Table 2: Analytical Techniques for Deuterated Molecules
TechniqueApplication for Deuterated CompoundsKey Advantage
High-Resolution Mass Spectrometry (HRMS) Confirming isotopic purity and degree of deuterium incorporation.Precise mass determination.
Nuclear Magnetic Resonance (NMR) Verifying the specific site(s) of deuteration. simsonpharma.comDetailed structural elucidation.
Molecular Rotational Resonance (MRR) Unambiguous determination of isotope position. brightspec.comHigh specificity for isotopologue analysis.

Deuterated compounds are powerful tools for elucidating the metabolic fate of drugs (pharmacokinetics). researchgate.netsimsonpharma.com By using a deuterated version of a drug like this compound, researchers can track the molecule and its metabolites in biological systems. simsonpharma.com

Metabolic Pathway Tracing: A mixture of the deuterated and non-deuterated drug can be administered, and mass spectrometry can be used to track the ratio of the two forms in various metabolites. This helps identify which pathways are active and how deuteration alters them. simsonpharma.commusechem.com

Investigating Metabolic Switching: Sometimes, blocking one metabolic pathway through deuteration can cause the drug to be metabolized through alternative routes, a phenomenon known as "metabolic switching". musechem.comosti.gov Studying this effect is crucial, as the new metabolites could have different pharmacological or toxicological profiles. osti.gov Deuterated analogs are essential for investigating these shifts in metabolism. osti.gov For a compound like Quetiapine, which has several active metabolites like Norquetiapine, understanding how deuteration affects the formation of these metabolites is critical. nih.gov

A significant challenge in developing deuterated drugs is the ability to introduce deuterium at specific, desired locations within a complex molecule, often at a late stage in the synthesis. ingenza.comresearchgate.net Recent years have seen major advancements in this area.

Catalytic Hydrogen Isotope Exchange (HIE): Modern methods using transition metal catalysts (e.g., Iridium, Rhodium, Palladium) allow for the direct exchange of C-H bonds with C-D bonds with high selectivity, often guided by directing groups within the molecule. researchgate.net

Photocatalysis: Light-mediated reactions have emerged as a mild and effective way to achieve site-selective deuteration under gentle conditions, which is beneficial for complex, functionalized molecules. researchgate.net

Enzymatic Synthesis: Using enzymes to selectively incorporate deuterium offers unparalleled site-selectivity. simsonpharma.comchemrxiv.org This biocatalytic approach can achieve deuteration at positions that are difficult to access through traditional chemical methods. chemrxiv.org

Deconstructive Deuteration: Novel strategies involve using a temporary functional group (a "traceless handle") to direct deuteration to a specific alkyl position, with the handle being removed in the final step. nih.gov

Table 3: Modern Synthetic Methods for Site-Specific Deuteration
MethodologyDescriptionPrimary Advantage
Catalytic H/D Exchange Uses transition metal catalysts to swap hydrogen for deuterium at specific C-H bonds. researchgate.netHigh selectivity and efficiency for late-stage functionalization.
Photocatalysis Employs light to drive deuterium incorporation reactions. researchgate.netMild reaction conditions suitable for sensitive molecules.
Enzymatic Deuteration Utilizes enzymes to catalyze H/D exchange at specific molecular sites. chemrxiv.orgExceptional regio- and stereoselectivity.
Deconstructive Deuteration Installs a temporary functional group to guide deuteration before being removed. nih.govEnables controlled deuteration at unactivated aliphatic positions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.